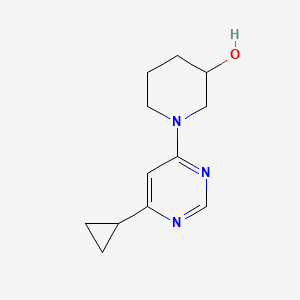
(3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Activity and Organic Synthesis
- Generation and Rearrangements of Ylides : The compound has been studied in reactions involving tertiary amines and α‐diazo ketones, showcasing the catalytic prowess of certain complexes. For instance, [RuCl(η5‐C5H5)(PPh3)2] demonstrated exceptional catalytic activity in generating nitrogen ylides from diazo carbonyls, leading to α-amino ketones through rearrangement processes. This highlights its potential in synthesizing novel compounds with intricate structures (Zotto et al., 2000).
Fluorescence Enhancement and Photochemical Behavior
- Fluorescence Enhancement of Aminostilbenes : Substituting N-phenyl groups into aminostilbenes, which are structurally related to (3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine, significantly enhances their fluorescence. This effect is attributed to a more planar ground-state geometry, indicating potential applications in developing fluorescent materials and understanding the photophysical properties of similar compounds (Yang et al., 2002).
Polymer Science and Material Chemistry
- Thermal Latency and Polymerization Initiators : Aminimide derivatives, prepared using related tertiary amines, have shown promise as thermally latent initiators for the polymerization of epoxides. The study of these compounds helps in developing materials with controlled polymerization rates, which is crucial for advanced manufacturing processes (Lee et al., 1997).
Novel Reagents and Synthetic Pathways
- Synthesis of Allenic Diamines : Research involving 3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, which undergo Stevens rearrangement to form allenic aminoketones, showcases the synthetic versatility of compounds structurally related to (3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine. Such studies contribute to expanding the toolbox of synthetic chemists for creating complex molecular architectures (Manukyan, 2015).
Propiedades
IUPAC Name |
3,3-dimethyl-N-(2-phenylethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-12(14(2,3)4)15-11-10-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXHYHFUBXJFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)
![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)
![N-[(1-fluorocyclopentyl)methyl]-3,4-dimethylaniline](/img/structure/B1531594.png)
![(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1531595.png)
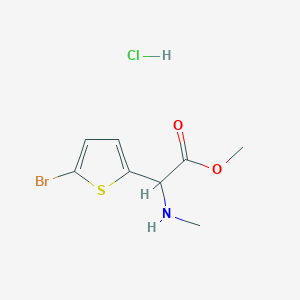
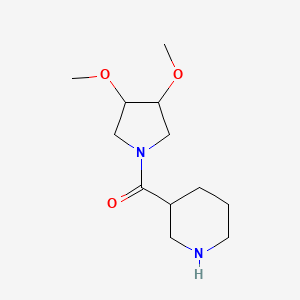


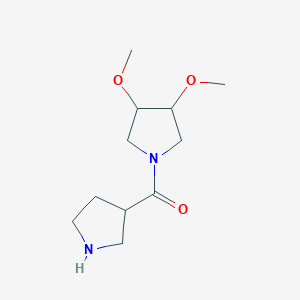
![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)
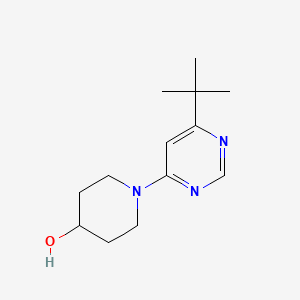
amino}acetic acid](/img/structure/B1531608.png)
